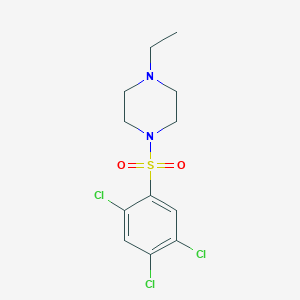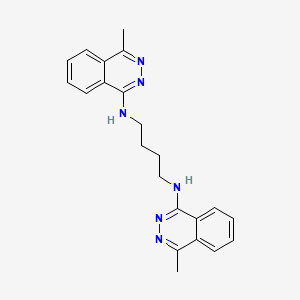![molecular formula C22H23N3O2 B5300777 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile](/img/structure/B5300777.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the benzimidazole core. This is followed by the introduction of the substituted phenyl group through a series of coupling reactions. The final step often involves the formation of the nitrile group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mecanismo De Acción
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(butan-2-yloxy)-3-ethoxyphenyl]prop-2-enenitrile apart from similar compounds is its unique combination of a benzimidazole core and a substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-butan-2-yloxy-3-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-15(3)27-20-11-10-16(13-21(20)26-5-2)12-17(14-23)22-24-18-8-6-7-9-19(18)25-22/h6-13,15H,4-5H2,1-3H3,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWBUWZTYPFHU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)



![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)
![N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5300768.png)
![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
